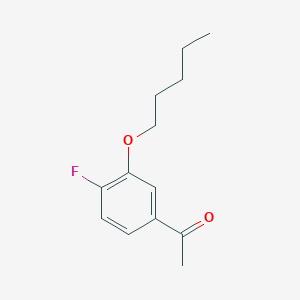

1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone

Description

Overview of Aryl Ethanone (B97240) Chemistry in Advanced Organic Synthesis

Aryl ethanones, commonly known by the parent name acetophenone (B1666503), are fundamental building blocks in organic synthesis. Their preparation is most classically achieved through the Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, which involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride (B1165640) using a Lewis acid catalyst like aluminum trichloride. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction directly installs the acetyl group onto the aromatic ring, providing a versatile entry point to a vast array of derivatives. ucalgary.ca

The ketone moiety of aryl ethanones is a hub of reactivity, enabling numerous transformations. It can be reduced to secondary alcohols or fully to an alkyl chain. The α-protons are acidic, allowing for enolate formation and subsequent reactions such as aldol (B89426) condensations, alkylations, and halogenations. Furthermore, aryl ethanones are key precursors in the synthesis of complex heterocyclic systems, such as pyrazoles and quinoxalines, and serve as starting materials for pharmacologically relevant scaffolds. For instance, substituted acetophenones are used in the preparation of selective COX-2 inhibitors and as intermediates for major pharmaceuticals like Etoricoxib. chemicalbook.comgoogle.com

Significance of Fluorine Substitution in Aryl Systems for Molecular Design

The introduction of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry and materials science. numberanalytics.com The C-F bond is the strongest single bond in organic chemistry, and fluorine's unique properties—high electronegativity, small van der Waals radius (comparable to hydrogen), and low polarizability—impart profound changes to a molecule's physicochemical profile. jst.go.jpnih.gov

In molecular design, particularly for pharmaceuticals, fluorine substitution is employed to enhance several key parameters:

Metabolic Stability: The strength of the C-F bond makes it resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with C-F can block this pathway, increasing the drug's half-life.

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets. It can participate in hydrogen bonds (as an acceptor) and other non-covalent interactions, enhancing binding potency.

Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.

pKa Modulation: As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups, which is crucial for controlling a molecule's ionization state and solubility at physiological pH.

The impact of this strategy is evidenced by the large number of fluorinated drugs on the market, with the anticancer agent 5-fluorouracil (B62378), developed in 1957, being a historic example. wikipedia.org

Contextualizing 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone within Fluorinated Aromatic Ketones

The subject of this article, this compound, is a polysubstituted aromatic ketone. While specific research literature on this exact molecule is not widely available, its structure allows for a detailed analysis based on well-established chemical principles and comparison with closely related analogues.

The molecule features three key components on the phenyl ring:

An acetyl group (ethanone), which is an electron-withdrawing and meta-directing deactivator.

A pentyloxy group at the C3 position (meta to the acetyl group). This ether linkage is a strong electron-donating group through resonance and is ortho-, para-directing.

The synthetic route to this compound would likely involve the Friedel-Crafts acylation of 1-fluoro-2-(pentyloxy)benzene or the nucleophilic aromatic substitution (Williamson ether synthesis) on a 3-hydroxy-4-fluoroacetophenone precursor with a pentyl halide. The parent compound, 1-[4-(pentyloxy)phenyl]ethanone, is known as a synthetic intermediate for other organic compounds and drugs. chembk.com The introduction of the C4-fluoro substituent in this compound adds the aforementioned benefits of fluorination, making it a potential building block for creating more complex molecules with tailored biological or material properties. Its structure is analogous to other fluorinated phenyl ethanones used as synthetic intermediates. sigmaaldrich.comsigmaaldrich.com

Historical Perspectives on the Development of Substituted Acetophenones

The history of substituted acetophenones is intrinsically linked to the broader development of organic chemistry. The parent molecule, acetophenone, was first isolated from coal tar. libretexts.org Its utility expanded dramatically with the discovery of the Friedel-Crafts reactions in 1877, which provided a general and reliable method for synthesizing aryl ketones from simple aromatic hydrocarbons and acylating agents. masterorganicchemistry.comlibretexts.org This breakthrough opened the door to the systematic production of a wide variety of substituted acetophenones.

The evolution into fluorinated acetophenones followed the maturation of organofluorine chemistry. This field began in the 19th century but saw explosive growth during World War II, driven by the need for stable materials like fluoropolymers for military applications. jst.go.jpnih.govresearchgate.net In the post-war era, the focus shifted towards fine chemicals. The discovery of the biological activity of compounds like 5-fluorouracil in the 1950s spurred the synthesis of countless fluorinated molecules, including fluorinated acetophenones, as chemists sought to leverage the unique properties of fluorine in drug discovery. wikipedia.org Today, the synthesis of complex, polysubstituted acetophenones like this compound is routine, built upon more than a century of advances in synthetic methodology.

Data Tables

Table 1: Physicochemical Properties of Selected Phenyl Ethanone Derivatives This table provides data for compounds structurally related to this compound to provide context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(4-Fluorophenyl)ethanone | C₈H₇FO | 138.14 | 403-42-9 bldpharm.com |

| 1-[4-(Pentyloxy)phenyl]ethanone | C₁₃H₁₈O₂ | 206.28 | 5736-89-0 chembk.comnih.gov |

| 1-(4-Fluoro-3-methylphenyl)ethanone | C₉H₉FO | 152.17 | 369-32-4 sigmaaldrich.com |

| 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone | C₉H₆F₄O | 206.14 | 208173-24-4 sigmaaldrich.com |

| 1-[4-(4-Fluorophenoxy)phenyl]ethanone | C₁₄H₁₁FO₂ | 230.23 | 35114-93-3 chemscene.com |

| 4'-Fluoro-3'-(trifluoromethoxy)acetophenone | C₉H₆F₄O₂ | Not Available | 886501-44-6 rlavie.com |

Properties

IUPAC Name |

1-(4-fluoro-3-pentoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-3-4-5-8-16-13-9-11(10(2)15)6-7-12(13)14/h6-7,9H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQIWECFIYNJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 1 4 Fluoro 3 Pentyloxy Phenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone in the structural determination of organic compounds, offering precise information about the chemical environment of magnetically active nuclei. youtube.com For 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H NMR and ¹³C NMR Chemical Shift Analysis of Fluoroaryl Ethanones

The ¹H and ¹³C NMR spectra of fluoroaryl ethanones, such as the title compound, are instrumental in identifying the various proton and carbon environments within the molecule. researchgate.net The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring, namely the fluorine, pentyloxy, and acetyl groups.

In a typical ¹H NMR spectrum of a substituted acetophenone (B1666503), the methyl protons of the acetyl group (COCH₃) characteristically appear as a singlet at approximately δ 2.6 ppm. studyraid.com The aromatic protons exhibit more complex splitting patterns and resonate further downfield, generally between δ 7.4 and δ 8.0 ppm, due to the electron-withdrawing nature of the carbonyl group. studyraid.com For this compound, the protons of the pentyloxy group would present signals in the upfield region, with the methylene (B1212753) group adjacent to the oxygen (OCH₂) appearing at a characteristic downfield-shifted position compared to the other methylene and methyl groups of the pentyl chain.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the acetyl group is typically observed at a significant downfield shift. researchgate.net The aromatic carbons show a range of chemical shifts influenced by the fluorine and pentyloxy substituents. The carbon atom directly bonded to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| COCH₃ | ~2.6 (s) | ~26-30 | |

| Ar-H | ~6.9-7.9 (m) | ~115-165 | |

| -OCH₂- | ~4.0 (t) | ~68-72 | ³JHH ≈ 6-7 |

| -(CH₂)₃- | ~1.3-1.8 (m) | ~22-30 | |

| -CH₃ | ~0.9 (t) | ~14 | ³JHH ≈ 7 |

| C=O | ~196-200 | ||

| C-F | ~160-165 | ¹JCF ≈ 240-250 |

Note: The predicted values are based on typical ranges for similar functional groups and may vary based on the specific electronic and steric environment of the molecule.

¹⁹F NMR Spectroscopic Investigations of Fluorine Environments

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgnih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic microenvironment. nih.gov For organofluorine compounds, these shifts typically range from -50 to -220 ppm. wikipedia.org The fluorine substituent on the aromatic ring will exhibit a chemical shift influenced by the electron-donating pentyloxy group and the electron-withdrawing acetyl group. azom.com The coupling between the fluorine nucleus and adjacent protons (³JHF) and carbons (nJCF) provides crucial connectivity information. azom.com

Through-Space Spin-Spin Couplings in Fluorinated Acetophenones

In certain fluorinated organic molecules, spin-spin coupling can occur "through-space" rather than through the bonding network. researchgate.net This phenomenon is particularly relevant when a fluorine atom is in close spatial proximity to other nuclei, such as protons or carbons. researchgate.netrsc.org For fluorinated acetophenones, if the molecular conformation allows for the fluorine atom to be close to the protons of the acetyl group or the pentyloxy chain, through-space coupling could be observed. These couplings are often characterized by their unique magnitudes and can provide valuable insights into the conformational preferences of the molecule. ucl.ac.uk The magnitude of through-space coupling is highly dependent on the internuclear distance.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. thermofisher.comlibretexts.orgupi.edu In the FTIR spectrum of this compound, specific absorption bands would confirm the presence of its key structural features. The most prominent peak would be the strong absorption from the carbonyl (C=O) stretch of the ketone, typically appearing in the range of 1680-1700 cm⁻¹ for aryl ketones. libretexts.org The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ether linkage in the pentyloxy group would be visible in the fingerprint region, typically around 1250-1000 cm⁻¹. The C-F stretch of the fluoroaromatic moiety also appears in the fingerprint region, usually between 1250 and 1000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | 1680 - 1700 | Strong |

| Ar-H | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| Ar C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Ether) | Stretch | 1000 - 1250 | Strong |

| C-F (Aryl) | Stretch | 1000 - 1250 | Strong |

Raman Spectroscopy in Conformational and Electronic Structure Analysis

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy can be employed to investigate conformational isomers and the electronic structure. nih.govaps.orgresearchgate.netaps.org The vibrations of the aromatic ring and the C-C backbone of the pentyloxy chain are often strong in the Raman spectrum. By analyzing the Raman spectral signatures, it is possible to probe different conformational states of the flexible pentyloxy group. nih.gov Furthermore, changes in the electronic structure due to substituent effects can be reflected in the shifts of Raman band positions and intensities.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool in chemical analysis, providing crucial information about a molecule's mass and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. For this compound (C₁₃H₁₇FO₂), the expected monoisotopic mass can be calculated with high precision. This level of accuracy is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can achieve mass accuracies in the low parts-per-million (ppm) range. The high resolving power also aids in separating the analyte signal from potential matrix interferences, which is particularly beneficial when analyzing complex samples. A custom-made high-resolution mass spectral library can be developed to improve the accuracy of identification for related fluorinated compounds. researchgate.net

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₃H₁₇FO₂ |

| Monoisotopic Mass | 224.1213 g/mol |

| Calculated m/z [M+H]⁺ | 225.1287 |

| Calculated m/z [M+Na]⁺ | 247.1106 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for purity assessment and identity confirmation of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from impurities on a capillary column. The choice of the column's stationary phase is crucial; a non-polar phase like 5% diphenyl/95% dimethyl polysiloxane is often suitable for aromatic ketones. researchgate.net Following separation, the eluted compound enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and is critical for its identification. For this compound, characteristic fragmentation would likely involve:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetyl moiety to yield a stable acylium ion.

McLafferty rearrangement: If sterically feasible, this could lead to the loss of a neutral pentene molecule.

Cleavage of the pentyloxy group: Fragmentation of the ether linkage can occur, leading to ions corresponding to the fluorinated phenyl ring and the pentyloxy chain.

The NIST WebBook provides a reference mass spectrum for the related compound 1-(4-fluorophenyl)ethanone, which shows a prominent molecular ion and a base peak corresponding to the loss of a methyl group. nist.gov A similar pattern would be expected for the target compound, with additional fragments arising from the pentyloxy group. The fragmentation patterns of furanone derivatives have also been studied in detail, providing insights into the cleavage of cyclic and ether-containing structures. imreblank.ch

Table 2: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z | Proposed Fragment Identity |

| 224 | [M]⁺ (Molecular Ion) |

| 209 | [M-CH₃]⁺ |

| 153 | [M-C₅H₉O]⁺ |

| 137 | [M-C₅H₁₀O-CH₃]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net

For this compound, a single crystal of suitable quality would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Studies on related acetophenone derivatives have revealed important structural features. For instance, the conformational properties of 2'-fluoro-substituted acetophenone derivatives have been elucidated, showing a preference for s-trans conformers. nih.gov The crystal structures of other acetophenone derivatives have also been solved using X-ray powder diffraction, highlighting the role of weak intermolecular interactions in the crystal packing. rsc.org Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides a strong basis for predicting its solid-state conformation and packing arrangement.

Chromatographic Method Development for Analysis of this compound

Chromatographic methods are essential for the separation, identification, and quantification of this compound, particularly for quality control and purity assessment.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For this compound, a reversed-phase HPLC method would be most appropriate.

A typical HPLC method would involve a C18 stationary phase, which is effective for separating moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to achieve optimal separation from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, which for an acetophenone derivative is typically around 245-280 nm.

Method development and validation are crucial to ensure the reliability of the results. science.gov This includes assessing parameters such as linearity, precision, accuracy, and specificity. For fluorinated compounds, established HPLC methods for similar structures can serve as a starting point for method development. researchgate.net

Table 3: Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Techniques for Volatile Constituents

Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. Given the likely volatility of this compound, GC is a highly suitable technique for its analysis, especially for assessing the presence of volatile impurities.

A standard GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure good separation of early-eluting volatile compounds from the main analyte peak. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to hydrocarbons. gcms.cz For simultaneous determination of various volatile organic compounds, headspace GC-MS can be employed. nih.gov

The analysis of aromatic ketones by GC is a well-established practice, and methods can be adapted from existing literature for similar compounds. researchgate.net The use of an internal standard can improve the precision and accuracy of quantification.

Computational and Theoretical Investigations of 1 4 Fluoro 3 Pentyloxy Phenyl Ethanone

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. These methods allow for the determination of the most stable three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It has been widely used to determine the optimized molecular geometries of various organic compounds. For 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone, DFT calculations would be employed to find the most stable conformation by minimizing the total energy of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved.

The optimized geometry provides crucial information about the spatial arrangement of the atoms. For instance, the planarity of the phenyl ring, the orientation of the acetyl group, and the conformation of the pentyloxy chain would be determined. The presence of the fluorine atom and the pentyloxy group, both of which are electronically significant, is expected to influence the geometry of the phenyl ring and the acetyl moiety.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenyl Ethanone (B97240) Derivative (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.22 | - | - |

| C-C (acetyl) | 1.51 | - | - |

| C-C (ring) | 1.39 - 1.41 | 118 - 121 | - |

| C-F | 1.35 | - | - |

| C-O (ether) | 1.37 | - | - |

| O-C (ether) | 1.43 | - | - |

| C-C-O (acetyl) | - | 120.5 | - |

| C-C-C (ring) | - | 119.8 | - |

| C-C-F (ring) | - | 118.5 | - |

| C-C-O-C (pentyloxy) | - | - | ~178 |

Note: The data in this table is illustrative and represents typical values for similar substituted acetophenone (B1666503) derivatives as specific DFT data for this compound is not publicly available. The actual values would be obtained from specific DFT calculations (e.g., using B3LYP/6-311++G(d,p) basis set).

HOMO-LUMO Energy Gap Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Frontier Orbital Energies and Reactivity Indices (Illustrative Data)

| Parameter | Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Electrophilicity Index (ω) | 3.67 |

Note: This data is illustrative. The values are representative of what might be expected for a molecule with this structure based on general principles of computational chemistry.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is colored to indicate different electrostatic potential values: red regions represent areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions indicate low electron density (positive potential) and are prone to nucleophilic attack. Green and yellow regions represent intermediate potentials.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the acetyl group, making it a prime site for electrophilic interaction. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The hydrogen atoms of the phenyl ring and the pentyloxy chain would exhibit positive potential. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules and biological targets.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape of a molecule, or its conformation, is critical to its function. Conformational analysis helps to identify the most stable arrangements of the atoms in a molecule and the energy barriers between them.

Influence of Fluorine Substitution on Molecular Conformations

The substitution of a hydrogen atom with a fluorine atom can have a significant impact on the conformational preferences of a molecule. beilstein-journals.org Fluorine is highly electronegative and its presence can introduce dipole-dipole interactions and hyperconjugative effects that stabilize or destabilize certain conformations. beilstein-journals.org In the case of this compound, the fluorine atom at the 4-position of the phenyl ring will influence the electronic properties of the ring and may affect the rotational barrier of the acetyl group and the pentyloxy chain. The interaction between the C-F bond dipole and other polar groups in the molecule will play a role in determining the preferred conformation.

Computational Modeling of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the structure and properties of molecular assemblies in the solid state and in solution. tamu.edu Computational modeling can be used to study these weak interactions in detail. For this compound, intermolecular interactions would be significant in the crystalline state. The presence of the carbonyl group, the fluorine atom, and the pentyloxy chain provides opportunities for various non-covalent interactions. For instance, C-H···O and C-H···F hydrogen bonds are likely to be present, as well as π-π stacking interactions between the phenyl rings of adjacent molecules. Understanding these interactions is key to predicting the crystal packing and physical properties of the compound.

Theoretical Prediction of Spectroscopic Parameters

There is no specific research available that details the theoretical prediction of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound.

General methodologies for these types of predictions often involve quantum chemical calculations, such as Density Functional Theory (DFT), to compute parameters like nuclear magnetic shielding constants, vibrational frequencies, and electronic transition energies. rsc.org For instance, theoretical studies on substituted acetophenones, like bromoacetophenones, have utilized DFT to propose complete vibrational assignments that show good agreement with experimental data. researchgate.net However, similar analyses for this compound have not been found.

Theoretical Prediction of Chemical Reactivity and Stability

Specific theoretical predictions regarding the chemical reactivity and stability of this compound are not present in the reviewed literature.

Such studies on other substituted acetophenones and related compounds often employ DFT to calculate global and local reactivity descriptors. scielo.org.mxnih.gov These descriptors can include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are fundamental for predicting reactivity, with the energy gap indicating chemical stability.

Molecular Electrostatic Potential (MEP): This is used to identify reactive sites for electrophilic and nucleophilic attacks.

In studies of other molecules, these calculations have provided insights into relative stability and reactivity. For example, research on bromoacetophenone isomers showed that a decrease in the energy gap leads to higher reactivity. researchgate.net Unfortunately, no such data has been published for this compound.

Molecular Dynamics Simulations for Structural Insights in Condensed Phases

No molecular dynamics (MD) simulation studies specifically targeting this compound to understand its structural behavior in condensed phases (liquid or solid) were identified.

MD simulations are a powerful tool for investigating the conformational dynamics and intermolecular interactions of molecules in a simulated environment. For example, all-atom MD simulations have been successfully used to study the self-assembly and phase behavior of other alkoxy-substituted molecules in liquid crystal mixtures. nih.gov These simulations can provide microscopic details about molecular arrangements and the forces governing phase stability. Despite the utility of this technique, it has not been applied to provide structural insights into this compound in the available literature.

Chemical Reactivity and Mechanistic Studies Involving 1 4 Fluoro 3 Pentyloxy Phenyl Ethanone

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group (C=O) in 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to reaction with a variety of nucleophiles. youtube.comyoutube.com These reactions typically proceed through a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide. youtube.com

A common example of this type of reaction is the reduction of the ketone to a secondary alcohol. Reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. masterorganicchemistry.comchemguide.co.uk The reduction of this compound with NaBH₄ would yield 1-(4-fluoro-3-(pentyloxy)phenyl)ethanol. masterorganicchemistry.com If the two groups attached to the carbonyl carbon are different, as they are in this case, a new chiral center is created, resulting in a racemic mixture of the alcohol product. masterorganicchemistry.com

Another important class of nucleophilic addition reactions involves the use of organometallic reagents, such as Grignard reagents (R-MgX). youtube.comyoutube.com The reaction of this compound with a Grignard reagent, followed by an acidic workup, would lead to the formation of a tertiary alcohol. youtube.com The specific alcohol formed depends on the alkyl or aryl group of the Grignard reagent.

The following table summarizes the expected products from the nucleophilic addition of various reagents to this compound.

| Reagent | Product | Reaction Type |

| Sodium borohydride (NaBH₄), then H₃O⁺ | 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanol | Reduction |

| Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 2-(4-Fluoro-3-(pentyloxy)phenyl)propan-2-ol | Grignard Reaction |

| Phenylmagnesium bromide (C₆H₅MgBr), then H₃O⁺ | 1-(4-Fluoro-3-(pentyloxy)phenyl)-1-phenylethanol | Grignard Reaction |

| Hydrogen cyanide (HCN) | 2-(4-Fluoro-3-(pentyloxy)phenyl)-2-hydroxypropanenitrile | Cyanohydrin Formation |

| Hydroxylamine (NH₂OH) | This compound oxime | Imine Derivative Formation |

Aromatic Substitution Reactions on the Fluorinated Phenyl Ring

The benzene (B151609) ring of this compound can undergo substitution reactions, with the regioselectivity being influenced by the existing substituents: the pentyloxy group, the acetyl group, and the fluorine atom. The pentyloxy group is an activating, ortho-, para-directing group, while the acetyl group is a deactivating, meta-directing group. The fluorine atom is deactivating but also ortho-, para-directing.

In electrophilic aromatic substitution, the position of attack by an electrophile will be determined by the net effect of these substituents. The strongly activating pentyloxy group will primarily direct incoming electrophiles to the ortho and para positions relative to it. However, the para position is already occupied by the fluorine atom. Therefore, substitution is most likely to occur at the positions ortho to the pentyloxy group.

Conversely, in nucleophilic aromatic substitution (SNAr), an electron-deficient aromatic ring is attacked by a nucleophile, resulting in the displacement of a leaving group. vapourtec.com For this to occur, the ring must be activated by electron-withdrawing groups. In this compound, the acetyl group and the fluorine atom are electron-withdrawing. Fluorine can act as a leaving group in SNAr reactions. nih.gov The presence of an electron-withdrawing group ortho or para to the leaving group accelerates the reaction. ossila.com

The table below outlines the predicted major products for various aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(4-Fluoro-2-nitro-5-(pentyloxy)phenyl)ethanone and 1-(4-Fluoro-5-nitro-2-(pentyloxy)phenyl)ethanone |

| Halogenation (Bromination) | Br₂, FeBr₃ | 1-(2-Bromo-4-fluoro-5-(pentyloxy)phenyl)ethanone and 1-(5-Bromo-2-fluoro-4-(pentyloxy)phenyl)ethanone |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Acetyl-4-fluoro-5-(pentyloxy)phenyl)ethanone |

| Nucleophilic Aromatic Substitution | NaOCH₃, CH₃OH | 1-(4-Methoxy-3-(pentyloxy)phenyl)ethanone |

Reactions Involving the Pentyloxy Chain

The pentyloxy group, being an ether, is generally unreactive. libretexts.org However, under harsh conditions, such as treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether linkage can be cleaved. libretexts.orgwikipedia.orgyoutube.com

For an alkyl aryl ether, acidic cleavage invariably results in the formation of a phenol (B47542) and an alkyl halide. ucalgary.ca This is because the carbon-oxygen bond between the aromatic ring and the oxygen is stronger than the bond between the alkyl chain and the oxygen. Nucleophilic attack by the halide ion occurs at the less sterically hindered alkyl carbon. libretexts.orglibretexts.org Therefore, the reaction of this compound with a strong acid like HBr would yield 1-(4-fluoro-3-hydroxyphenyl)ethanone (B1439324) and 1-bromopentane. Diaryl ethers, in contrast, are not cleaved by acids. libretexts.org

The reaction proceeds via protonation of the ether oxygen, making it a good leaving group, followed by nucleophilic attack of the halide on the pentyl group in an SN2 or SN1 fashion, depending on the structure of the alkyl group. ucalgary.ca

Reaction Scheme for Ether Cleavage:

This compound + HBr → 1-(4-Fluoro-3-hydroxyphenyl)ethanone + CH₃(CH₂)₄Br

Tautomerism and Isomerization Pathways of Substituted Acetophenones

Substituted acetophenones, including this compound, that possess an alpha-hydrogen can exist in equilibrium between two tautomeric forms: the keto form and the enol form. This phenomenon is known as keto-enol tautomerism. orientjchem.orgmissouri.edu Tautomers are constitutional isomers that readily interconvert, usually through the migration of a proton. missouri.edu

The keto form contains a carbonyl group (C=O), while the enol form contains a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). For most simple ketones, the equilibrium strongly favors the more stable keto form. missouri.edu However, the position of the equilibrium can be influenced by several factors, including the solvent. orientjchem.orgrsc.orgresearchgate.net

In the case of this compound, the keto form is expected to be the predominant tautomer under most conditions. The stability of the enol form can be affected by the solvent's ability to form hydrogen bonds. Polar protic solvents can stabilize the keto form through hydrogen bonding, thus shifting the equilibrium towards the keto tautomer. In contrast, nonpolar solvents may favor the enol form to a greater extent, especially if intramolecular hydrogen bonding can occur within the enol tautomer. orientjchem.orgmissouri.educore.ac.uk

The table below illustrates the expected influence of different solvents on the keto-enol equilibrium of this compound.

| Solvent | Solvent Polarity | Expected Equilibrium Shift | Predominant Tautomer |

| Water (H₂O) | High | Towards Keto | Keto |

| Ethanol (C₂H₅OH) | High | Towards Keto | Keto |

| Dimethyl sulfoxide (B87167) (DMSO) | High (aprotic) | Slightly towards Enol | Keto |

| Hexane (C₆H₁₄) | Low | Towards Enol | Keto (with slightly more enol) |

Complexation Reactions with Metal Centers or Organic Ligands

The oxygen atom of the carbonyl group in this compound possesses lone pairs of electrons and can act as a Lewis base, enabling it to coordinate with metal centers to form metal complexes. Furthermore, the ketone can be derivatized, for example, by reaction with a thiosemicarbazide (B42300) to form a thiosemicarbazone. This resulting ligand can then chelate with transition metals. jetir.org

Substituted acetophenones have been shown to form complexes with various metals, including copper and iron. jetir.orgacs.orgnih.gov These complexes can exhibit interesting catalytic and biological properties. For instance, iron complexes of ligands derived from acetophenones have been investigated for their catalytic activity in transfer hydrogenation reactions. acs.orgnih.govacs.org

The formation of a metal complex typically involves the reaction of the acetophenone (B1666503) derivative with a metal salt in a suitable solvent. The resulting complex's structure and properties depend on the metal, the ligand, and the reaction conditions.

Applications of 1 4 Fluoro 3 Pentyloxy Phenyl Ethanone and Its Derivatives in Materials Science and Industrial Chemistry

Role as Building Blocks in Organic Synthesis

The structural features of 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone make it a valuable building block in organic synthesis. The ketone functional group serves as a reactive site for a wide array of chemical transformations, while the substituted aromatic ring can be further functionalized, allowing for the construction of complex molecular architectures.

As a precursor, this compound offers a starting point for the synthesis of more complex molecules. The aryl ketone moiety is a common feature in many synthetic pathways. For instance, the ketone can undergo reactions such as aldol (B89426) condensations, reductions to alcohols, or conversion to imines and enamines, which are key steps in the synthesis of various organic compounds. The presence of the fluoro and pentyloxy groups on the aromatic ring can influence the reactivity of the ketone and the properties of the resulting molecules. These substituents are known to impact the electronic and steric environment of the reaction center, which can be leveraged to achieve specific synthetic outcomes.

The aryl ketone scaffold is fundamental to the synthesis of numerous heterocyclic compounds and other complex structures. For example, chalcones, which are precursors to flavonoids and other biologically active molecules, are typically synthesized via the condensation of an aryl ketone with an aldehyde. semanticscholar.org In this context, this compound could be reacted with various aldehydes to produce a library of novel chalcone (B49325) derivatives with potential applications in medicinal chemistry or materials science.

In multi-step syntheses, an intermediate is a molecule that is formed in one step and then consumed in a subsequent step to create the final product. This compound and its derivatives are well-suited to function as intermediates. For example, the ketone can be transformed into an alcohol, such as 1-(4-Fluorophenyl)ethanol, which can then undergo further reactions. nih.gov This two-step process of acylation followed by reduction is a common strategy in organic synthesis to introduce specific side chains onto an aromatic ring.

The synthesis of pharmaceutical intermediates often relies on robust and versatile building blocks like aryl ketones. ganeshremedies.comsynhet.comsigmaaldrich.com The Friedel-Crafts acylation, a classic method for forming aryl ketones, is a cornerstone of industrial organic synthesis. masterorganicchemistry.comnih.gov By using this reaction, a 4-fluoro-3-pentyloxybenzene starting material could be acylated to produce this compound, which then serves as a key intermediate for further elaboration into more complex target molecules, such as active pharmaceutical ingredients. The fluorine and pentyloxy substituents can impart desirable properties like increased metabolic stability or enhanced membrane permeability in the final product.

Potential in Liquid Crystal Development

The field of liquid crystals is critical for display technologies and other electro-optic applications. The molecular structure of this compound contains key features that are desirable in liquid crystal molecules, specifically a rigid aromatic core and a flexible alkoxy chain. nih.gov Thermotropic liquid crystals, which exhibit phase transitions with temperature changes, are often composed of such calamitic (rod-like) molecules. ijpsonline.comyoutube.com

Development of New Materials Based on Substituted Aryl Ethanone (B97240) Scaffolds

The substituted aryl ethanone scaffold is a foundational component for a variety of advanced materials, most notably high-performance polymers. Poly(aryl ether ketone)s, or PAEKs, are a family of semi-crystalline thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. wikipedia.org These polymers are constructed from aromatic rings linked by ether and ketone groups. wikipedia.orgnih.gov

Monomers derived from this compound could be used to synthesize novel PAEKs. By controlling the polymerization reaction, the specific properties of the resulting polymer can be tailored. For instance, the incorporation of the fluoro and pentyloxy groups could lead to PAEKs with modified properties, such as improved solubility for processing, altered thermal characteristics (glass transition and melting temperatures), or enhanced flame retardancy. drakeplastics.com These materials have applications in demanding environments, including the aerospace, automotive, and medical industries for components like seals, gears, and surgical implants. wikipedia.orgresearchgate.net The synthesis of such polymers often involves nucleophilic aromatic substitution, where a difluoro-monomer is reacted with a diol, a process in which a derivative of this compound could potentially participate. researchgate.net

Below is a table summarizing the types of PAEK polymers and their constituent groups, illustrating where a monomer derived from the subject compound could fit.

| Polymer Family | Constituent Groups | Potential Application Areas |

| PAEK | Poly(aryl ether ketone) | Aerospace, Automotive, Medical |

| PEEK | Poly(ether ether ketone) | Dental implants, Pump components |

| PEKK | Poly(ether ketone ketone) | Surgical implants, Oil drilling components wikipedia.org |

Industrial Chemical Synthesis and Scalability Considerations for Derivatives

The commercial viability of any chemical compound and its derivatives is highly dependent on the ability to produce them safely, efficiently, and at a large scale. The primary route for synthesizing aryl ketones like this compound is the Friedel-Crafts acylation. masterorganicchemistry.comorganic-chemistry.org This reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.comtaylorfrancis.com

For industrial applications, the scalability of the Friedel-Crafts acylation presents several challenges, including the use of stoichiometric amounts of traditional catalysts like aluminum chloride (AlCl₃), which can generate significant waste streams. ganeshremedies.comacs.org Modern approaches focus on developing more sustainable and "green" catalytic systems. The use of reusable solid acid catalysts or metal triflates has shown promise in making the Friedel-Crafts acylation more environmentally friendly and cost-effective. acs.orgnih.gov These catalysts can often be recovered and reused with minimal loss of activity, which is a significant advantage for large-scale production. acs.orgnih.gov

The following table outlines key considerations for the industrial synthesis of aryl ketones via Friedel-Crafts acylation.

| Consideration | Traditional Method | Modern/Green Approach |

| Catalyst | Stoichiometric AlCl₃, FeCl₃ masterorganicchemistry.com | Catalytic metal triflates, solid acids acs.orgnih.gov |

| Solvent | Chlorinated solvents | Green solvents, deep eutectic solvents, or solvent-free conditions acs.org |

| Workup | Aqueous quench, significant waste | Catalyst recovery and reuse, reduced waste generation |

| Efficiency | Often requires harsh conditions | Milder reaction conditions, high yields acs.org |

The development of efficient and scalable synthetic routes is crucial for the commercialization of new materials derived from this compound. By optimizing the synthesis using modern catalytic methods, the potential of this versatile building block can be fully realized in various industrial applications.

Future Research Directions for 1 4 Fluoro 3 Pentyloxy Phenyl Ethanone Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone is anticipated to follow established organic chemistry principles, likely involving a Friedel-Crafts acylation or a related reaction. Future research should prioritize the development of sustainable and environmentally benign synthetic methodologies. Traditional Friedel-Crafts reactions often employ stoichiometric amounts of Lewis acids like aluminum chloride, leading to significant waste generation. rsc.orgroutledge.com Green chemistry approaches offer more ecologically responsible alternatives. organic-chemistry.orgnumberanalytics.com

Research in this area should focus on:

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfated zirconia or zeolites, can simplify product purification and allow for catalyst recycling, aligning with the principles of green chemistry. rsc.org These catalysts have shown effectiveness in the acylation of aromatic compounds. rsc.org

Alternative Acylating Agents: Investigating the use of carboxylic acids or anhydrides in the presence of activators like methanesulfonic anhydride (B1165640) can provide a metal- and halogen-free pathway, minimizing corrosive and toxic waste. organic-chemistry.orgacs.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for the synthesis. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity.

Biocatalysis: The enzymatic synthesis of ketone derivatives is an emerging field. acs.org While likely a multi-step process, biocatalysis could offer high selectivity and mild reaction conditions.

Table 1: Proposed Sustainable Synthetic Routes for this compound

| Synthetic Route | Catalyst/Reagent | Solvent | Advantages |

| Heterogeneous Friedel-Crafts Acylation | Sulfated Zirconia / Zeolites | High-boiling non-polar solvents | Catalyst recyclability, reduced waste, high selectivity. rsc.org |

| Metal-Free Acylation | Methanesulfonic Anhydride | Solvent-free or high-boiling ether | Avoids metal and halogen waste, biodegradable reagents. organic-chemistry.org |

| Visible-Light Induced C-H Oxidation | Cerium Chloride (CeCl₃) | Water | Environmentally friendly, mild conditions, uses air as oxidant. chemistryviews.org |

| Biocatalytic Approach | Whole-cell biocatalysts (e.g., engineered E. coli) | Aqueous buffer | High enantioselectivity (if applicable), mild conditions, biodegradable. organic-chemistry.org |

Exploration of Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

For any chemical compound, particularly those with potential applications in regulated industries, a thorough understanding of its purity is paramount. Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical aspect of chemical analysis. researchgate.netbohrium.comsimsonpharma.com Future research on this compound should employ advanced analytical techniques to establish a comprehensive impurity profile.

Key areas for investigation include:

Hyphenated Chromatographic Techniques: The use of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and even more advanced techniques like LC-NMR-MS will be essential for separating and identifying potential impurities. nih.gov These methods are powerful tools for characterizing complex mixtures. researchgate.net

Trace Analysis of Genotoxic Impurities (GTIs): Given the synthetic route may involve reactive intermediates, it is crucial to develop highly sensitive methods to detect potential GTIs at parts-per-million (ppm) levels. researchgate.netnih.gov Techniques such as chemical derivatization to enhance detector response or the use of high-resolution mass spectrometry (HRMS) will be necessary. researchgate.net

Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., acid, base, heat, light, oxidation) will help to identify potential degradation products, providing insights into its stability and shelf-life.

Table 2: Advanced Analytical Techniques for Characterization

| Analytical Technique | Application | Information Gained |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Purity assessment and quantification | Percentage purity, detection of major impurities. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity identification and profiling | Molecular weights of impurities, structural elucidation of unknowns. nih.govamericanpharmaceuticalreview.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents | Identification of residual starting materials and solvents from synthesis. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity | Unambiguous structure determination, quantification of impurities with a reference standard. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis | Confirmation of the presence of key functional groups (ketone, ether, C-F bond). |

Further Computational Modeling of Structure-Property Relationships and Reaction Pathways

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules, saving significant time and resources in experimental research. rsc.orgbohrium.com For this compound, computational modeling can offer valuable insights into its properties and reactivity.

Future computational studies should focus on:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for structural validation. fiveable.me These calculations can also be used to model reaction pathways and transition states for its synthesis and potential transformations, providing a deeper understanding of the reaction mechanisms. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): If a biological or material property of interest is identified, QSAR models can be developed to correlate the chemical structure with the observed activity. nih.govjocpr.commdpi.com This can guide the design of new derivatives with enhanced properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the pentyloxy chain and its interactions with its environment, which could be important for applications in materials science or biological systems.

Table 3: Computational Modeling Approaches

| Modeling Technique | Research Focus | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure and reactivity | Optimized geometry, spectroscopic data (IR, NMR), reaction energies, transition states. fiveable.me |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with properties | Prediction of biological activity or physical properties for related compounds. nih.govnih.gov |

| Molecular Dynamics (MD) | Conformational analysis and interactions | Preferred conformations, interaction with solvents or other molecules, diffusion properties. |

| Ab initio Methods | High-accuracy energy calculations | Precise determination of reaction barriers and thermodynamic properties. nih.gov |

Investigation of New Chemical Transformations and Applications

The functional groups present in this compound—the ketone, the aromatic ether, and the fluorinated ring—provide multiple handles for further chemical modification. wikipedia.org Exploring these transformations can lead to the synthesis of novel compounds with potentially valuable properties.

Promising areas for investigation include:

Reactions at the Ketone Group: The ketone can be reduced to a secondary alcohol, which can be a chiral center for asymmetric synthesis. It can also undergo reactions such as oximation, Wittig reactions, or conversion to enamino ketones to build more complex structures. mdpi.comroyalsocietypublishing.org

Electrophilic Aromatic Substitution: The aromatic ring can potentially undergo further substitution reactions, although the existing substituents will direct the position of new groups.

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the ketone, could potentially be displaced by strong nucleophiles under certain conditions, allowing for the introduction of other functional groups.

Biocatalytic Transformations: Enzymes could be used to perform selective transformations, such as the stereoselective reduction of the ketone or hydroxylation of the alkyl chain. researchgate.net

Table 4: Potential Chemical Transformations

| Reaction Type | Reagents | Potential Product Class |

| Ketone Reduction | Sodium borohydride (B1222165), Catalytic hydrogenation | Secondary alcohols wikipedia.org |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amines |

| Wittig Reaction | Phosphonium ylide | Alkenes |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Esters |

| Enamine Formation | Secondary amine | Enamines mdpi.com |

Discovery of Novel Non-Medical Applications in Emerging Technologies

The unique combination of a polar ketone, a flexible pentyloxy group, and an electron-withdrawing fluorine atom suggests that this compound could have interesting properties for materials science and other non-medical applications. numberanalytics.comnumberanalytics.comyoutube.com

Future research could explore its potential in:

Liquid Crystals: The rod-like shape of the molecule, imparted by the para-substituted aromatic ring and the pentyloxy chain, is a common feature of mesogens (molecules that form liquid crystals). uptti.ac.inwikipedia.org The fluorine substituent can influence the mesophase behavior and dielectric properties, making it a candidate for new liquid crystal materials. nih.goviosrjournals.org

Polymers: The ketone functionality can be used as a reactive site for polymerization or for incorporation into polymer backbones to create materials with specific thermal or optical properties. Fluorinated polymers are known for their high thermal stability and chemical resistance. acs.org

Fluorinated Building Blocks: This compound could serve as a valuable intermediate in the synthesis of more complex fluorinated molecules for agrochemicals or advanced materials. youtube.comsciencedaily.com

Table 5: Potential Non-Medical Applications

| Application Area | Relevant Molecular Features | Potential Advantage |

| Liquid Crystals | Rod-like structure, pentyloxy chain, fluorine substituent | Tunable mesophase behavior and dielectric properties. uptti.ac.inyoutube.com |

| Specialty Polymers | Ketone functionality, fluorinated aromatic ring | High thermal stability, chemical resistance, specific optical properties. acs.org |

| Agrochemicals | Fluorinated aromatic core | Enhanced biological activity and metabolic stability (hypothetical). |

| Organic Electronics | Electron-withdrawing fluorine and ketone groups | Potential for use as an electron-transporting material (hypothetical). researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation. Acylation of 4-fluoro-3-pentyloxyphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions is a common approach . Key parameters include:

- Catalyst loading : 1.2–1.5 equivalents of AlCl₃ to prevent side reactions.

- Temperature : 0–5°C to control exothermic reactions.

- Solvent : Dichloromethane or nitrobenzene for optimal electrophilic activation.

Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

| Synthesis Method Comparison |

|---|

| Catalyst |

| Solvent |

| Reaction Time |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 2.6 ppm (singlet, CH₃ of ethanone), δ 6.8–7.3 ppm (aromatic protons split by fluorine and pentyloxy groups), and δ 1.2–1.8 ppm (pentyloxy CH₂ groups) .

- ¹³C NMR : A carbonyl peak at ~205 ppm and distinct signals for fluorinated carbons (~160 ppm, C-F coupling) .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-O-C (ether) at ~1250 cm⁻¹ .

Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals from fluorine and pentyloxy substituents .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., acetyl chloride) .

- Storage : Inert atmosphere (argon) at 4°C to prevent degradation.

- First Aid : For skin contact, wash with copious water; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do substituents (fluoro, pentyloxy) influence the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Fluorine : Acts as a strong electron-withdrawing group, directing electrophiles to the meta position relative to the ethanone group.

- Pentyloxy : An electron-donating group (EDG) via resonance, competing with fluorine’s inductive effects. Computational modeling (DFT) can predict regioselectivity .

Experimental validation involves nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) followed by HPLC analysis to identify substitution patterns .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >98% purity .

- Assay Conditions : Standardize cytotoxicity assays (e.g., MTT) across cell lines (e.g., HeLa vs. HEK293) .

- Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .

Replicate studies with orthogonal assays (e.g., apoptosis via flow cytometry) to confirm results .

Q. How can Hansen solubility parameters guide solvent selection for crystallization or formulation?

- Methodological Answer : Calculate Hansen parameters (δD, δP, δH) to identify solvents with similar polarity:

- δTotal ≈ 20 MPa¹/² (estimated via group contribution methods).

- Optimal Solvents : Ethyl acetate (δ = 18.6), acetone (δ = 19.7) .

Experimental validation involves solubility screening (e.g., 10 mg/mL in 20 solvents) monitored by UV-Vis spectroscopy .

| Solvent Screening Results |

|---|

| High Solubility |

| Low Solubility |

Q. What analytical methods quantify trace impurities in bulk samples?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at 254 nm .

- GC-MS : Identify volatile byproducts (e.g., unreacted acetyl chloride) with a DB-5MS column .

- LC-MS/MS : Detect non-volatile impurities (e.g., oxidation products) with electrospray ionization (ESI+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.